(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether
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Overview
Description
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether is an organic compound characterized by its unique structural features. This compound is often used in organic synthesis due to its reactivity and functional groups, which make it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .
Scientific Research Applications
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, while the tert-butyldimethylsilyl group provides stability and protection to reactive sites. These interactions facilitate the compound’s role as an intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar in having a benzyl group, but differs in functional groups and reactivity.
1-Benzyloxy-2-iodo-4-tert-octylbenzene: Shares the benzyloxy group but has different substituents and applications.
Uniqueness
(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether is unique due to its combination of functional groups, which provide both reactivity and stability. This makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2Si/c1-16(12-13-20-21(5,6)18(2,3)4)14-19-15-17-10-8-7-9-11-17/h7-12H,13-15H2,1-6H3/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUSFVDHWYUHSM-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO[Si](C)(C)C(C)(C)C)COCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CO[Si](C)(C)C(C)(C)C)/COCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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